6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid 6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13382955
InChI: InChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15)
SMILES: CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br
Molecular Formula: C10H9BrN2O2
Molecular Weight: 269.09 g/mol

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid

CAS No.:

Cat. No.: VC13382955

Molecular Formula: C10H9BrN2O2

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid -

Specification

Molecular Formula C10H9BrN2O2
Molecular Weight 269.09 g/mol
IUPAC Name 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
Standard InChI InChI=1S/C10H9BrN2O2/c1-5-3-7(11)4-13-8(10(14)15)6(2)12-9(5)13/h3-4H,1-2H3,(H,14,15)
Standard InChI Key CMRIOCRUCWEZTI-UHFFFAOYSA-N
SMILES CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br
Canonical SMILES CC1=CC(=CN2C1=NC(=C2C(=O)O)C)Br

Introduction

Chemical Structure and Key Features

The compound features an imidazo[1,2-a]pyridine backbone substituted with:

  • A bromine atom at the 6-position

  • Methyl groups at the 2- and 8-positions

  • A carboxylic acid moiety at the 3-position

This substitution pattern confers distinct electronic and steric properties. The bromine atom enhances electrophilic reactivity, facilitating nucleophilic substitution reactions, while the methyl groups influence solubility and metabolic stability . The carboxylic acid group enables salt formation and hydrogen bonding, critical for interactions with biological targets.

Comparative analysis with structurally similar compounds reveals key differences:

Compound NameSubstituentsBiological Activity (MIC)*
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide2,7-dimethyl; carboxamide group12.5 μg/mL (M. tuberculosis)
6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid6-bromo; 8-methyl; 2-carboxylic acidNot reported

*Minimum Inhibitory Concentration against Mycobacterium tuberculosis H37 RV strain

Synthetic Methodologies

While no direct synthesis protocols exist for 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid in peer-reviewed literature, analogous routes for related imidazo[1,2-a]pyridines suggest viable approaches :

Core Ring Formation

The imidazo[1,2-a]pyridine core can be constructed via:

  • Condensation reaction: 2-Aminopyridine derivatives react with α-halo carbonyl compounds (e.g., ethyl 2-chloroacetoacetate) under reflux conditions.

  • Cyclization: Intermediate dihydroimidazo[1,2-a]pyridines undergo oxidative aromatization using agents like manganese dioxide .

Functionalization Steps

Critical modifications include:

  • Bromination: Electrophilic substitution using bromine in acetic acid or N-bromosuccinimide (NBS)

  • Methylation: Friedel-Crafts alkylation or nucleophilic substitution with methyl iodide

  • Carboxylic acid introduction: Hydrolysis of ester precursors (e.g., ethyl 3-cyano groups) under basic conditions

A hypothetical synthesis pathway would involve:

  • Bromination of 2,8-dimethylimidazo[1,2-a]pyridine at position 6

  • Carboxylation via directed ortho-metalation followed by carbon dioxide quenching

  • Final purification through recrystallization or column chromatography

Biological Activity and Mechanism

Although specific data for 6-bromo-2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid are unavailable, structurally related compounds exhibit pronounced antimycobacterial activity. The carboxamide derivative 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide demonstrates MIC values of 12.5 μg/mL against Mycobacterium tuberculosis . Key mechanistic insights include:

Target Engagement

Imidazo[1,2-a]pyridines inhibit:

  • Cell wall synthesis: Disruption of mycolic acid biosynthesis through InhA enzyme inhibition

  • DNA gyrase: Interference with bacterial DNA replication via topoisomerase binding

Structure-Activity Relationships (SAR)

  • Halogen substitution: Bromine at position 6 enhances lipophilicity and target affinity

  • Carboxylic acid vs. carboxamide: The acid moiety may improve solubility but reduce membrane permeability compared to amide derivatives

  • Methyl groups: 2- and 8-methyl substitutions decrease metabolic oxidation, prolonging half-life

Challenges and Future Directions

Synthetic Optimization

Key challenges include:

  • Regioselective bromination without di-substitution byproducts

  • Carboxylic acid group stability during purification

Biological Evaluation Priorities

  • In vitro screening: MIC determination against ESKAPE pathogens and mycobacteria

  • ADMET profiling: Cytochrome P450 inhibition, plasma protein binding, and hepatotoxicity assays

Structural Modifications

Promising derivatives for further study:

  • Amide analogs: Improved bioavailability via prodrug strategies

  • Metal complexes: Enhanced activity through chelation with copper or silver ions

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